3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide
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Overview
Description
3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and a hydroxyethyl group attached to a dimethylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoyl chloride and 2,5-dimethylfuran.
Formation of Intermediate: The 2,5-dimethylfuran undergoes a Friedel-Crafts acylation reaction with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form an intermediate.
Hydroxyethylation: The intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxyethyl groups may facilitate binding to active sites, while the dimethylfuran moiety can enhance lipophilicity and membrane permeability. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[2-(dimethylamino)ethyl]benzamide: Similar structure but with a dimethylamino group instead of the dimethylfuran moiety.
3-chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-methylaniline: Similar structure with a methylaniline core.
Uniqueness
3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide is unique due to the presence of the hydroxyethyl group and the dimethylfuran moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-9-6-13(10(2)20-9)14(18)8-17-15(19)11-4-3-5-12(16)7-11/h3-7,14,18H,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLENNMWOHNUMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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